Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Overview
Description
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 24730-88-9 . It is a colorless to light-yellow liquid .
Synthesis Analysis
The synthesis of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves the use of pTSA.H2O (1 equiv.) in an acetone/H2O (0.5 M, 1/1) solution . The mixture is refluxed overnight, then concentrated to remove acetone . The resulting solution is diluted with ethyl acetate, and the layers are separated .Molecular Structure Analysis
The molecular structure of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate contains a total of 37 bonds . These include 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 2 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is 228.29 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis Techniques
- Enantiomerically Pure Spiroacetals: A new approach for synthesizing enantiomerically pure spiroacetals, including Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate derivatives, involves using enantiomerically pure homopropargylic alcohols obtained from lithium acetylide opening of enantiomerically pure epoxides (Schwartz et al., 2005). This method is applicable to complex spiroacetal systems and allows for individual construction of the spiroacetal rings.
Crystallographic Analysis
- Supramolecular Arrangements: The preparation of Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and its derivatives has been studied with a focus on the relationship between molecular and crystal structure. These studies highlight the role of substituents on the cyclohexane ring in determining supramolecular arrangements (Graus et al., 2010).
Nonlinear Optical Materials
- Optical Device Applications: Research has identified 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane as a new organic material suitable for nonlinear optical devices. Studies focused on material purification, single crystal growth, and characterization for application in devices like frequency doublers of laser diodes (Kagawa et al., 1994).
Pheromone Synthesis
- Bee Pheromone Component: The synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been achieved starting from ethyl (S)-lactate and dimethyl (S)-malate or methyl (R)-β-hydroxy-valerate (Mori & Ikunaka, 1984).
Pharmacological Evaluation
- Dopamine Agonists: A study on the pharmacological evaluation of 7-methyl-1,4-dioxaspiro[4.5]decanes, related to Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, showed potential as dopamine agonists, particularly in the cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).
Mass Spectrometric Study
- Mass Spectrometry: A mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane provided insights into its fragmentation patterns, which is crucial for understanding its chemical behavior and properties (Solomons, 1982).
Synthetic Methods Development
- Organic Synthesis: Research has been focused on developing efficient synthetic methods for various dioxaspiro[4.5]decane derivatives, which are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Feng-bao, 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-14-10(13)11(2)4-6-12(7-5-11)15-8-9-16-12/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWAGFFGWYTECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597294 | |
Record name | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
CAS RN |
24730-88-9 | |
Record name | Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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